4,6-Dihydroxyquinoline

Beschreibung

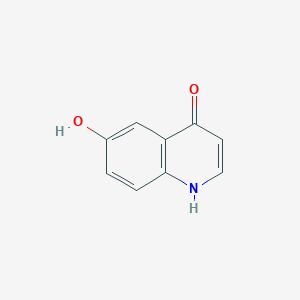

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-hydroxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-6-1-2-8-7(5-6)9(12)3-4-10-8/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFALURCRIGINGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331520 | |

| Record name | 4,6-Dihydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,6-Dihydroxyquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3517-61-1 | |

| Record name | 4,6-Quinolinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3517-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dihydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dihydroxyquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZF8DP2DQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,6-Dihydroxyquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 4,6 Dihydroxyquinoline and Its Analogues

Classical Approaches in Quinoline (B57606) Synthesis

A variety of named reactions have been established for the synthesis of quinolines and their derivatives. iipseries.orgrsc.org These methods, including the Gould-Jacobs, Conrad-Limpach, Friedländer, Pfitzinger, Skraup, and Doebner–von Miller reactions, form the foundation of quinoline chemistry. iipseries.orgrsc.org

Gould–Jacob Reaction in the Formation of 4-Hydroxyquinoline (B1666331) Scaffolds

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives. dbpedia.orgwikipedia.orgwikiwand.com The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester. dbpedia.orgwikipedia.orgwikiwand.com This is followed by a thermal cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in the 4-oxo form. dbpedia.orgwikipedia.orgwikiwand.com Subsequent saponification and decarboxylation produce the final 4-hydroxyquinoline. dbpedia.orgwikipedia.orgwikiwand.com

This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. dbpedia.orgwikiwand.com The general mechanism involves the initial nucleophilic attack of the aniline nitrogen on the malonic acid derivative, followed by the loss of an ethoxy group. wikipedia.orgwikiwand.com A 6-electron cyclization then occurs, leading to the formation of the quinoline ring. wikipedia.orgwikiwand.com

| Reactant 1 | Reactant 2 | Key Steps | Product |

| Aniline or substituted aniline | Alkoxymethylenemalonic ester | Condensation, thermal cyclization, saponification, decarboxylation | 4-Hydroxyquinoline derivative |

Conrad–Limpach Synthesis of 4-Hydroxyquinolines

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. iipseries.orgwikipedia.org This reaction is a combination of an addition and a rearrangement reaction. wikipedia.org The initial reaction between the aniline and the β-ketoester can proceed via two different pathways depending on the reaction temperature. At room temperature, the kinetic product, a β-aminoacrylate, is favored. wikipedia.org This intermediate then cyclizes upon heating to approximately 250 °C to form the 4-hydroxyquinoline. wikipedia.orgsynarchive.com

The use of an inert solvent, such as mineral oil, has been shown to significantly improve the yields of the cyclization step. wikipedia.org The reaction mechanism involves the formation of a Schiff base, followed by an electrocyclic ring-closing reaction. wikipedia.org Subsequent tautomerization steps lead to the final 4-hydroxyquinoline product. wikipedia.org

| Reactant 1 | Reactant 2 | Conditions | Product |

| Aniline | β-ketoester | Room temperature (initial condensation), ~250°C (cyclization) | 4-Hydroxyquinoline |

Friedländer Condensation for Quinoline Ring Construction

The Friedländer synthesis is a straightforward method for constructing the quinoline ring system by reacting a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, such as a ketone or aldehyde. jk-sci.comwikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases. jk-sci.comcdnsciencepub.com

Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration. wikipedia.orgcdnsciencepub.com The second mechanism suggests the formation of a Schiff base as the initial step, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring. wikipedia.org This method is advantageous because the substitution pattern of the resulting quinoline is determined by the starting materials. cdnsciencepub.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Aminobenzaldehyde or 2-aminoketone | Ketone or aldehyde with α-methylene group | Acid or base | Substituted quinoline |

Pfitzinger Reaction for Carboxylic Acid Derivatives of Quinoline

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. iipseries.orgwikipedia.org This reaction is also referred to as the Pfitzinger-Borsche reaction. iipseries.org The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org The carboxylic acid group can later be removed by pyrolysis with calcium oxide to afford substituted quinolines. pharmaguideline.com

The Pfitzinger reaction has been utilized in the synthesis of various bioactive molecules and drug intermediates. researchgate.net Modifications of the original reaction have been developed to improve its utility. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product |

| Isatin or its analogue | Carbonyl compound (ketone or aldehyde) | Strong base (e.g., KOH) | Quinoline-4-carboxylic acid derivative |

Skraup and Doebner–von Miller Reactions for General Quinoline Synthesis

The Skraup synthesis is a classic method for producing quinoline itself, involving the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org The reaction is highly exothermic, and moderators are often added to control the reaction rate. vedantu.com The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of aniline to the acrolein. pharmaguideline.comslideshare.net The resulting intermediate then undergoes cyclization and oxidation to form the quinoline ring. pharmaguideline.comslideshare.net

The Doebner–von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds instead of glycerol. wikipedia.orgnumberanalytics.com This allows for the synthesis of a wider range of substituted quinolines. numberanalytics.com The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org The mechanism is thought to involve a fragmentation-recombination pathway. wikipedia.org

| Reaction | Reactants | Key Features | Product |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Highly exothermic, produces quinoline | Quinoline |

| Doebner–von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound, acid catalyst | More versatile than Skraup, milder conditions | Substituted quinolines |

Other Named Reactions in Quinoline Derivative Synthesis

Several other named reactions contribute to the diverse methodologies for synthesizing quinoline derivatives.

The Knorr quinoline synthesis involves the conversion of a β-ketoanilide to a 2-hydroxyquinoline (B72897) using a strong acid like sulfuric acid. iipseries.orgwikipedia.orgminia.edu.eg The reaction proceeds via an electrophilic aromatic substitution followed by dehydration. wikipedia.orgminia.edu.eg Depending on the reaction conditions, 4-hydroxyquinolines can also be formed as a competing product. wikipedia.orgminia.edu.eg

The Camps cyclization is another method that can produce hydroxyquinolines. wikipedia.org It involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com Depending on the structure of the starting material and the reaction conditions, either 2-hydroxyquinolines or 4-hydroxyquinolines can be obtained. wikipedia.orgmdpi.com

The Combes quinoline synthesis utilizes the acid-catalyzed condensation of anilines with β-diketones to form substituted quinolines. minia.edu.egfly-chem.com

Contemporary and Green Synthesis Strategies

Modern synthetic approaches have increasingly focused on minimizing environmental impact while maximizing efficiency. This has led to the development of novel strategies that often offer advantages such as shorter reaction times, milder conditions, and the use of less hazardous materials. tandfonline.com

Transition Metal-Catalyzed and Metal-Free Approaches

Transition metal catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecules like quinolines. rsc.org Catalysts based on cobalt, rhodium, copper, and palladium have been effectively employed in various cyclization and coupling reactions to afford quinoline derivatives. mdpi.comrsc.org For instance, cobalt(III)-catalyzed reactions involving C-H activation, carbonylation, and cyclization of anilines and ketones have been reported to produce a broad range of substituted quinolines with good to excellent yields, releasing only water and hydrogen gas as by-products. rsc.org Similarly, copper-catalyzed multicomponent reactions provide a powerful means to access structurally diverse quinoline derivatives. rsc.org

In a push towards greener chemistry, metal-free synthesis protocols have also gained significant traction. nih.gov These methods often utilize simple acid or base catalysts, molecular iodine, or even proceed under catalyst-free conditions. nih.gov For example, the synthesis of polysubstituted quinolines has been achieved through a three-component reaction of methyl ketones, arylamines, and α-ketoesters in the presence of iodine and a catalytic amount of hydroiodic acid. nih.gov Furthermore, metal-free, superacid-catalyzed (trifluoromethanesulfonic acid) condensation of vinylogous imines with α,β-unsaturated carbonyl compounds offers a highly efficient route to polysubstituted quinolines. mdpi.com

Table 1: Comparison of Transition Metal-Catalyzed and Metal-Free Quinoline Synthesis

| Feature | Transition Metal-Catalyzed Synthesis | Metal-Free Synthesis |

|---|---|---|

| Catalysts | Cobalt, Rhodium, Copper, Palladium, Nickel, Silver rsc.orgmdpi.comrsc.org | Iodine, Superacids (e.g., TFA), Ionic Liquids mdpi.comnih.gov |

| Key Reactions | C-H activation, Cross-coupling, Carbonylative cyclization rsc.orgmdpi.comrsc.org | Condensation, Cyclization, Multicomponent reactions mdpi.comnih.gov |

| Advantages | High efficiency, Broad substrate scope, Good to excellent yields rsc.orgmdpi.com | Greener process, Avoids toxic metal residues, Often milder conditions nih.gov |

| Example | Co(III)-catalyzed cascade reaction of anilines and ketones rsc.org | Iodine-mediated three-component reaction of ketones, anilines, and ketoesters nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. rsc.orgdut.ac.za This technique has been successfully applied to the synthesis of various quinoline derivatives, including those with hydroxyl substitutions. A one-pot microwave-assisted synthesis of 3-acyl-2,4-dihydroxyquinoline has been reported, starting from readily available methyl-2-aminobenzoate and acetoacetate (B1235776) derivatives. dut.ac.zaniscpr.res.in This method offers a rapid and efficient alternative to conventional heating, with reaction times reduced to a matter of seconds. niscpr.res.in

Microwave-assisted protocols are not limited to the formation of the quinoline core but are also used in subsequent derivatization steps. For example, the synthesis of quinoline-4-carboxylic acids from isatins and ketones, as well as their conversion to esters and hydrazides, has been efficiently carried out under microwave irradiation. tandfonline.com The use of microwave assistance in conjunction with green solvents like aqueous ethanol (B145695) further enhances the environmental friendliness of these synthetic routes. rsc.org

Ultrasound Irradiation in Quinoline Synthesis

Ultrasound irradiation, or sonochemistry, provides another effective method for accelerating organic reactions and improving yields. rsc.orgtandfonline.com The physical phenomenon of cavitation, generated by ultrasound waves, enhances mass transfer and homogenization of the reaction mixture, leading to shorter reaction times and milder conditions. arabjchem.orgnih.gov

The synthesis of quinoline derivatives has benefited from this technology. For instance, a facile and catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones has been achieved by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines under ultrasound irradiation. nih.gov This method is notable for its simplicity and the absence of a catalyst. nih.gov Similarly, the synthesis of hybrid quinoline-imidazole derivatives has been significantly expedited using ultrasound, reducing reaction times from days to hours. nih.govrsc.org

Green Solvent-Based Methodologies (e.g., water, ethanol)

The choice of solvent is a critical factor in green chemistry. Traditional organic solvents are often volatile, toxic, and flammable, posing environmental and safety hazards. Consequently, there is a strong emphasis on replacing them with greener alternatives such as water, ethanol, and glycerol. gaspublishers.com

Water, in particular, has been explored as a solvent for quinoline synthesis. For example, a one-pot, three-component condensation reaction of an aldehyde, 2-aminobenzothiazole, and 6-hydroxyquinoline (B46185) has been successfully carried out in water at 90°C without the need for a catalyst. bohrium.com Ethanol and aqueous ethanol mixtures are also commonly used as green solvents in various quinoline syntheses, including microwave-assisted and catalyst-free protocols. rsc.orgresearchgate.net The use of Nafion NR50, a reusable solid acid catalyst, in ethanol under microwave conditions for the Friedländer quinoline synthesis exemplifies a green and efficient approach. mdpi.com

Catalyst-Free and Reusable Catalyst Systems

The development of catalyst-free synthetic methods represents a significant step towards ideal green chemistry. Several catalyst-free approaches for quinoline synthesis have been reported, often facilitated by microwave or ultrasound irradiation. nih.govacs.org For instance, the synthesis of pyrrolo[1,2-a]quinoline (B3350903) derivatives can be achieved through a catalyst-free dehydration/[3 + 2] cycloaddition reaction of 2-methylquinolines, aldehydes, and alkynoates, with water being the only byproduct. acs.org

Table 2: Examples of Reusable Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Solvent | Reusability | Reference |

|---|---|---|---|---|

| Fe3O4 Nanoparticles | Three-component reaction | Water | Up to 5 cycles | nih.gov |

| Zirconia (ZrO2) | Friedlander condensation | Solvent-free | Multiple cycles | researchgate.net |

| Nafion NR50 | Friedländer reaction | Ethanol | Reusable | mdpi.com |

| Montmorillonite K-10 | Mannich-type reaction/cyclization | Not specified | Multiple times | rsc.org |

One-Pot Synthetic Routes for Quinoline Derivatives

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. scirp.orgacs.org Many modern quinoline syntheses are designed as one-pot procedures.

A notable example is the catalyst-free, one-pot condensation of aromatic aldehydes, dimedone, and 8-hydroxyquinoline (B1678124) to produce chromeno[3,2-h]quinolin-8(9H)-one derivatives. scirp.org Another efficient one-pot synthesis involves the reaction of 2'-bromoacetophenones with amides, proceeding via a sequential palladium-catalyzed amidation and base-promoted intramolecular cyclization to yield 2-substituted 4-quinolones. acs.org Furthermore, a green and efficient one-pot, three-component reaction for the synthesis of novel 5-(N-substituted indol-2-yl)-8-hydroxyquinolines has been achieved in good to excellent yields. researchgate.net These methods streamline the synthetic process, making it more practical and environmentally friendly. researchgate.net

Specific Synthetic Routes for 4,6-Dihydroxyquinoline and Key Intermediates

The preparation of specific this compound derivatives and related intermediates often requires multi-step synthetic sequences. These routes are designed to control the placement of substituents on the quinoline ring, which is crucial for their intended biological or chemical properties.

The synthesis of 4-hydroxyquinoline-3-carboxylic acids is a well-established process, often serving as a precursor for more complex quinoline derivatives. google.com A common method involves the Gould-Jacobs reaction, where a substituted aniline is reacted with an alkoxymethylenemalonate ester. The resulting intermediate is then cyclized, typically by heating in a high-boiling solvent like diphenyl ether or in the presence of polyphosphoric acid, to form the 4-hydroxyquinoline-3-carboxylic acid ester. google.comthieme-connect.com Subsequent hydrolysis of the ester group yields the desired carboxylic acid. chemicalbook.comchemicalbook.com

For instance, the synthesis can start from an appropriately substituted aniline and diethyl ethoxymethylenemalonate (EMME). thieme-connect.com The initial condensation is followed by a thermal cyclization step. thieme-connect.com The resulting ethyl 4-hydroxyquinoline-3-carboxylate can then be hydrolyzed to 4-hydroxyquinoline-3-carboxylic acid. chemicalbook.comchemicalbook.com

Table 1: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Condensation | Aniline, Diethyl ethoxymethylenemalonate (EMME) | Diethyl 2-((phenylamino)methylene)malonate |

| 2 | Cyclization | Diphenyl ether, heat or Polyphosphoric acid, heat | Ethyl 4-hydroxyquinoline-3-carboxylate |

This table provides a generalized route. Specific reaction conditions may vary based on the substituents on the aniline starting material.

The synthesis of quinoline-5,8-diones often starts with a pre-formed quinoline ring that is subsequently oxidized to create the dione (B5365651) functionality. mdpi.com For derivatives of this compound-5,8-dione-2-carboxylic acid, the synthetic strategy would likely involve the construction of a 6-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivative, followed by oxidation.

A plausible route could begin with a suitably substituted aminophenol. This aminophenol would undergo a reaction analogous to the Pfitzinger or a related quinoline synthesis to build the quinoline ring with the required carboxylic acid at the 2-position and a hydroxyl or protected hydroxyl group at the 6-position. Subsequent oxidation, for example using a strong oxidizing agent, would then generate the 5,8-dione. The 4-hydroxy group is often in equilibrium with its 4-oxo tautomer. wikipedia.org

While a specific synthesis for this compound-5,8-dione-2-carboxylic acid is not detailed in the provided results, the synthesis of related quinoline-5,8-diones provides a template. For example, 7-bromo-2-methylquinoline-5,8-dione (B11781591) is synthesized from a 2-methyl-5,8-dimethoxyquinoline precursor which is demethylated and brominated, followed by oxidation. mdpi.com This suggests that a similar multi-step approach would be necessary for the target molecule.

The synthesis of halo-substituted quinolines is critical as they serve as versatile intermediates for the introduction of various functional groups via nucleophilic substitution. A key intermediate, 4-chloro-6,7-dimethoxyquinoline, is used in the synthesis of several pharmaceutical compounds. google.comgoogle.com

One synthetic approach starts with 3,4-dimethoxyaniline. This is first nitrated and then reduced to form the corresponding aniline compound. This intermediate then undergoes cyclization with ethyl chloroformate in the presence of sodium methoxide (B1231860) to yield 4-hydroxy-6,7-dimethoxyquinoline. Finally, chlorination using phosphorus oxychloride (POCl3) affords 4-chloro-6,7-dimethoxyquinoline. google.com

Another method involves the reaction of 6,7-dimethoxynaphthalen-1-ol with POCl3 under reflux. researchgate.net A more recent approach involves a four-step synthesis starting from 3,4-dimethoxyacetophenone, which is nitrated, condensed with N,N-dimethylformamide dimethyl acetal, reduced, and cyclized to give 4-hydroxy-6,7-dimethoxyquinoline, followed by chlorination. google.com

Table 2: Representative Synthesis of 4-chloro-6,7-dimethoxyquinoline

| Starting Material | Key Steps | Reagents | Intermediate/Product |

|---|---|---|---|

| 3,4-dimethoxyaniline | Nitration, Reduction, Cyclization, Chlorination | HNO3, Fe/HCl, Ethyl chloroformate/NaOCH3, POCl3 | 4-chloro-6,7-dimethoxyquinoline |

| 6,7-dimethoxynaphthalen-1-ol | Chlorination/Cyclization | POCl3 | 4-chloro-6,7-dimethoxyquinoline |

Synthesis of this compound-5,8-diquinone-2-formic Acid

Reaction Mechanisms and Mechanistic Investigations in Quinoline Synthesis

Understanding the reaction mechanisms of quinoline syntheses is fundamental for controlling the reaction outcomes, particularly regioselectivity and stereoselectivity.

Gould-Jacobs Reaction: This reaction synthesizes 4-hydroxyquinolines from an aniline and an alkoxymethylenemalonate ester. wikipedia.orgmdpi.com The mechanism begins with the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the methylene (B1212753) group of the malonate, followed by the elimination of an alcohol molecule to form an anilidomethylenemalonate. wikipedia.orgwikiwand.com The next step is a thermally induced 6-electron electrocyclic ring closure, which forms a quinoline intermediate with the loss of another alcohol molecule. wikipedia.orgwikiwand.com This intermediate exists in a keto-enol tautomerism, favoring the 4-oxo form. wikipedia.org Subsequent saponification of the ester and decarboxylation yields the 4-hydroxyquinoline. wikipedia.orgmdpi.com

Conrad-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester to produce 4-hydroxyquinolines. iipseries.orgwikipedia.org The mechanism starts with the attack of the aniline on the keto group of the β-ketoester, forming a Schiff base after dehydration. wikipedia.org This Schiff base then undergoes a keto-enol tautomerization. The crucial step is the electrocyclic ring closing (annulation) of the enol tautomer, which is often the rate-determining step. wikipedia.org This is followed by the elimination of an alcohol and a final keto-enol tautomerization to yield the 4-hydroxyquinoline product, which predominantly exists as the 4-quinolone tautomer. wikipedia.org The reaction conditions, particularly temperature, can influence the regioselectivity, with higher temperatures favoring the formation of 2-hydroxyquinolines in what is known as the Knorr variation. wikipedia.org

Regioselectivity: In quinoline synthesis, particularly with asymmetrically substituted anilines, regioselectivity is a significant consideration. In the Gould-Jacobs reaction, cyclization can occur at either of the two ortho positions of the aniline ring. mdpi.com The regioselectivity is influenced by both steric and electronic factors of the substituents on the aniline ring. mdpi.com For example, electron-donating groups on the aniline can direct the cyclization, while bulky groups can sterically hinder cyclization at the adjacent ortho position. Detailed studies have shown that the regioselectivity can sometimes be controlled by the reaction conditions, such as the thermolysis technique (gas-phase vs. solution-phase), to favor either the kinetic or thermodynamic product. researchgate.net

Stereoselectivity: While the core quinoline ring is planar, the introduction of substituents can create stereocenters. The stereoselective synthesis of quinoline derivatives is crucial for developing chiral drugs and probes. wipo.intacs.org Stereoselectivity can be achieved by using chiral starting materials, chiral catalysts, or by employing stereoselective reactions. For instance, the vinylogous Mukaiyama–Mannich reaction has been used for the highly stereoselective synthesis of decahydroquinoline (B1201275) alkaloids. acs.org Similarly, domino ring-opening cyclization reactions of activated aziridines with N-propargylanilines have been developed to construct hexahydroimidazo[1,2-a]quinolines with excellent stereoselectivity. acs.org The stereochemical outcome of biosynthetic pathways leading to quinoline alkaloids has also been a subject of investigation, highlighting the role of enzymes in controlling stereochemistry. psu.edu

Biological Activities and Pharmacological Potential of 4,6 Dihydroxyquinoline Derivatives

Anticancer Activity and Mechanisms of Action

Quinoline (B57606) derivatives are well-documented for their potential as anticancer agents, acting through various mechanisms to inhibit cancer cell proliferation and survival. arabjchem.orgijrpr.com These mechanisms include inducing cell death (apoptosis), halting the cell cycle, preventing the formation of new blood vessels (angiogenesis), and disrupting cell migration. nih.govekb.egrsc.org

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines (e.g., HepG2, HCT-116, A549, PC3, MCF-7, HeLa, AGS, KYSE150, KYSE450)

The cytotoxic effects of quinoline derivatives have been demonstrated across a wide range of human cancer cell lines. While specific data for 4,6-dihydroxyquinoline is limited, the broader class of quinoline compounds has shown significant activity.

For example, a novel indoloquinoline derivative, BAPPN, displayed potent cytotoxicity against several cell lines with the following IC₅₀ values:

HepG2 (Hepatocellular Carcinoma): 3.3 µg/mL nih.gov

MCF-7 (Breast Carcinoma): 3.1 µg/mL nih.gov

A549 (Lung Carcinoma): 9.96 µg/mL nih.gov

HCT-116 (Colon Carcinoma): 23 µg/mL nih.gov

Another quinoline derivative, compound 91b1, also exhibited dose-dependent inhibitory effects against various cancer cells, including A549 (lung), AGS (gastric adenocarcinoma), KYSE150, and KYSE450 (esophageal squamous cell carcinoma). polyu.edu.hkethz.ch Specifically, it showed a significant reduction in the proliferation rate of these cell lines. polyu.edu.hk Furthermore, pyranoquinolinone-derived Schiff bases have shown effectiveness against MCF-7, HepG2, and HCT-116 cells. ijrpr.com Some styryl-quinoline derivatives have also demonstrated strong antiproliferative activity in human tumor cell lines. rsc.org

Table 1: In Vitro Cytotoxicity of Selected Quinoline Derivatives

Modulation of Cellular Processes (e.g., cell cycle arrest, apoptosis, angiogenesis inhibition, cell migration disruption)

Quinoline derivatives exert their anticancer effects by intervening in critical cellular processes. nih.govijrpr.com

Cell Cycle Arrest: Many quinoline-based compounds can halt the cell division cycle, preventing cancer cells from proliferating. For instance, some derivatives induce cell cycle arrest at the G2/M phase, which is a crucial checkpoint for cell division. rsc.org Compound 91b1 was found to increase the population of cells in the G0/G1 phase in A549 and KYSE450 cell lines. mdpi.com

Apoptosis: The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer drugs. Quinoline derivatives have been shown to trigger apoptosis in various cancer cell lines. ijrpr.comekb.eg The novel derivative BAPPN was found to induce apoptosis by increasing the expression of key apoptotic proteins like caspase-3 and p53. nih.gov

Angiogenesis and Migration Inhibition: The formation of new blood vessels (angiogenesis) and the spread of cancer cells (migration) are vital for tumor growth and metastasis. Quinoline derivatives have been shown to inhibit these processes. arabjchem.orgnih.gov They can disrupt cell migration and act as angiogenesis inhibitors, thereby limiting the tumor's ability to expand and invade other tissues. polyu.edu.hk

Inhibition of Specific Molecular Targets (e.g., Lumican, COX-2, PGE2, DT-diaphorase/NQO1, P-gp)

The anticancer activity of quinoline derivatives is often linked to their ability to inhibit specific proteins and enzymes that are crucial for cancer progression.

Lumican: A novel quinoline derivative, compound 91b1, was found to exert its significant anticancer effects by downregulating the expression of Lumican. mdpi.comresearchgate.net Lumican is a proteoglycan that has been linked to the promotion of cancer cell migration, invasion, and proliferation. mdpi.comdntb.gov.ua

COX-2 and PGE2: Cyclooxygenase-2 (COX-2) is an enzyme that leads to the production of prostaglandin (B15479496) E2 (PGE2), both of which are involved in inflammation and cancer progression. brieflands.comnih.gov Certain quinoline derivatives have been identified as potent and selective inhibitors of COX-2. brieflands.comresearchgate.netacs.org For instance, quinoline compound 83b was reported to inhibit the growth of esophageal squamous cell carcinoma by downregulating COX-2 and PGE2. mdpi.comethz.ch

DT-diaphorase/NQO1: NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is an enzyme that is often overexpressed in cancer cells. Some quinoline-5,8-dione derivatives have been developed as NQO1 inhibitors, showing potent antiproliferative activities and the ability to generate reactive oxygen species, leading to cancer cell death. researchgate.netnih.gov

P-glycoprotein (P-gp): P-glycoprotein is a protein that can pump anticancer drugs out of cancer cells, leading to multidrug resistance (MDR). arabjchem.org Some novel quinoline derivatives have been shown to inhibit P-gp, thereby reversing MDR and enhancing the efficacy of conventional chemotherapy drugs like doxorubicin (B1662922). mdpi.com

Interaction with DNA and RNA

The planar structure of the quinoline ring system allows these molecules to intercalate, or insert themselves, between the base pairs of DNA and RNA. rsc.orgbiorxiv.org This interaction can disrupt the normal functions of these nucleic acids, leading to DNA strand breaks, inhibition of DNA and RNA synthesis, and ultimately, cell death. nih.govecorfan.org This mechanism is a key contributor to the cytotoxic effects of many quinoline derivatives. nih.gov Some quinoline-based compounds have been shown to inhibit human DNA methyltransferases by interacting with the DNA substrate. biorxiv.org

Synergistic Effects with Established Anticancer Agents

Quinoline derivatives have shown the ability to work synergistically with existing anticancer therapies, potentially enhancing treatment effectiveness and overcoming drug resistance.

A thiazolo[5,4-b]quinoline derivative known as D3CLP, when used in combination with cisplatin, induced a synergistic antiproliferative effect in HeLa cervical cancer cells. nih.gov

Another quinoline derivative, compound 160a, demonstrated a synergistic effect when combined with doxorubicin in doxorubicin-resistant cancer cells, enhancing the drug's cytotoxic effects by inhibiting P-glycoprotein. mdpi.com

Studies have also shown that natural compounds can have synergistic effects when combined with conventional chemotherapies like 5-Fluorouracil and oxaliplatin (B1677828) in treating colorectal cancer. imrpress.com

Antimicrobial and Antifungal Activity

Beyond their anticancer properties, the quinoline scaffold is a cornerstone in the development of antimicrobial and antifungal agents. arabjchem.org While specific studies on this compound are sparse, compounds from the broader quinoline family, particularly hydroxyquinolines, exhibit significant activity against a range of pathogens.

Quinoline derivatives are known to be effective against various bacteria, and it is believed that they can inhibit bacterial proliferation by binding to DNA gyrases, which alters DNA production. ecorfan.org Compounds have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net

In the realm of antifungal research, quinoline derivatives have also proven to be potent. They have been investigated for activity against phytopathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum. arabjchem.orgscite.ai Some quinoxaline (B1680401) derivatives, which are structurally related to quinolines, have shown strong effects against Trypanosoma cruzi, the parasite that causes Chagas' disease, as well as various fungi. plos.org The antifungal activity of some derivatives is thought to stem from their ability to cause abnormal morphology of cell membranes, leading to the release of cellular contents.

Table 2: Antimicrobial and Antifungal Spectrum of Selected Quinoline Derivatives

Antibacterial Efficacy Against Bacterial Strains

Derivatives of the quinoline scaffold have demonstrated notable antibacterial properties, particularly against Gram-negative bacteria. nih.govdiva-portal.org Research has explored their efficacy against challenging pathogens such as Pseudomonas aeruginosa, a versatile and opportunistic bacterium known for causing infections in immunocompromised individuals. frontiersin.orgpnas.orgasm.org The antibacterial action of certain quinoline derivatives is significant as P. aeruginosa is a leading cause of hospital-acquired infections and exhibits increasing multidrug resistance. nih.govasm.org

One area of investigation involves the quorum-sensing (QS) system of P. aeruginosa, which utilizes signal molecules like 2-heptyl-4-quinolone (HHQ) and 3,4-dihydroxy-2-heptylquinoline (PQS) to regulate virulence. frontiersin.orgpnas.org Dihydroxyquinoline (DHQ), another molecule produced by this system, has been shown to be important for the pathogenicity of P. aeruginosa. frontiersin.orgnih.gov Studies have shown that some quinoline-based compounds can interfere with these signaling pathways, thereby reducing the bacterium's virulence. frontiersin.org For instance, certain synthetic quinoline derivatives have displayed potent effects against various Gram-negative and Gram-positive strains, with some exhibiting minimum inhibitory concentration (MIC) values ranging from 0.125–8 μg/mL. nih.gov

The antibacterial spectrum of quinoline derivatives also extends to other Gram-negative bacteria, including Salmonella typhimurium and Acinetobacter baumannii. While specific data on this compound against these particular strains is limited in the provided results, the broader class of quinoline derivatives has shown activity against a range of Gram-negative pathogens. nih.govresearchgate.net For example, some 8-hydroxyquinoline (B1678124) derivatives have been identified as inhibitors of type III secretion in Yersinia pseudotuberculosis, another Gram-negative bacterium. diva-portal.org

Table 1: Antibacterial Activity of Select Quinoline Derivatives

| Compound/Derivative Class | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| Quinolone coupled hybrid 5d | Gram-positive and Gram-negative strains | MIC values of 0.125–8 μg/mL | nih.gov |

| Dihydroxyquinoline (DHQ) | Pseudomonas aeruginosa | Plays a role in pathogenicity | frontiersin.orgnih.gov |

| 8-Hydroxyquinoline derivatives | Yersinia pseudotuberculosis | Inhibition of type III secretion | diva-portal.org |

| Quinolone derivatives | Escherichia coli, Pseudomonas aeruginosa | Weak to moderate antibacterial potency | nih.gov |

Antifungal Efficacy Against Fungal Strains

Quinoline derivatives, particularly those of 8-hydroxyquinoline, have been recognized for their significant antifungal properties. researchgate.netderpharmachemica.comoup.com These compounds have been evaluated against a variety of fungal pathogens, including Candida albicans and Aspergillus niger.

Studies have demonstrated that certain halogenated quinoline (HQ) analogues can inhibit the growth of C. albicans at a minimum inhibitory concentration (MIC) of 100 nM. researchgate.net Some of these analogues were also effective in eradicating mature C. albicans biofilms. researchgate.net The mechanism of action for these compounds appears to be intracellular, as active HQs were found to penetrate fungal cells. researchgate.net Furthermore, some quinoline derivatives linked to a chalcone (B49325) moiety have shown good inhibitory activity against C. albicans, especially when combined with fluconazole. nih.gov Preliminary studies suggest that this combination can inhibit the formation of hyphae, a key virulence factor for C. albicans. nih.gov

The antifungal activity of quinoline derivatives is not limited to yeast-like fungi. While specific data against Aspergillus niger is not detailed in the provided search results, the broad-spectrum antifungal potential of quinoline-based compounds is well-documented. derpharmachemica.comresearchgate.net For example, certain quinazolin-4-one derivatives containing an 8-hydroxyquinoline ligand have shown activity against a range of fungi, including Aspergillus fumigatus. derpharmachemica.com

Table 2: Antifungal Activity of Select Quinoline Derivatives

| Compound/Derivative Class | Target Fungi | Observed Effect | Reference |

|---|---|---|---|

| Halogenated quinoline (HQ) analogues | Candida albicans | MIC of 100 nM, eradication of mature biofilms | researchgate.net |

| Quinoline-chalcone derivatives (with fluconazole) | Candida albicans | Good inhibitory activity, inhibition of hyphae formation | nih.gov |

| 8-Hydroxyquinoline derivatives | Candida spp., Microsporum spp., Trichophyton spp. | MIC values ranging from 0.031–2 μg/ml for some derivatives | oup.com |

| Quinazolin-4-one derivatives with 8-hydroxyquinoline | Aspergillus fumigatus and other fungi | Antifungal activity | derpharmachemica.com |

Antiviral Activity

Disruption of Protein-Protein Interactions

A key mechanism underlying the antiviral activity of this compound derivatives against SARS-CoV-2 is the disruption of the interaction between the viral spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.govnih.govbiorxiv.org This interaction is the critical first step in viral entry into host cells.

Studies have shown that this compound-2-carboxylic acid can effectively inhibit the ACE2-RBD interaction with a half-maximal inhibitory concentration (IC50) of 0.58 μM. nih.govnih.gov This inhibitory activity was confirmed through various assays, and molecular docking studies suggest that hydrogen bonding is the primary intermolecular force responsible for this disruption. nih.govnih.gov By blocking this crucial protein-protein interaction, these quinoline derivatives can prevent the virus from infecting human cells. nih.gov

Table 3: Antiviral Activity of a this compound Derivative | Compound | Target | IC50 for ACE2-RBD Interaction Inhibition | IC50 for Pseudovirus Inhibition | Reference | | --- | --- | --- | --- | | this compound-2-carboxylic acid | SARS-CoV-2 | 0.58 μM | 0.44–1.09 μM | nih.govnih.gov |

Antimalarial and Antileishmanial Efficacy

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with well-known examples like chloroquine (B1663885) and mefloquine. nih.govmdpi.com Derivatives of 4(1H)-quinolone have shown potent and selective inhibition of the parasite's mitochondrial cytochrome bc1 complex, a crucial target for antimalarial action. researchgate.net These compounds are active against both the liver and blood stages of the Plasmodium parasite, as well as the forms responsible for disease transmission. researchgate.net The effectiveness of quinoline-based compounds against drug-resistant strains of P. falciparum underscores their importance in the ongoing fight against malaria. nih.govmdpi.com

In addition to their antimalarial properties, quinoline derivatives have also demonstrated promising antileishmanial activity. nih.govpeerj.complos.org Leishmaniasis is a parasitic disease with limited therapeutic options, many of which have significant side effects. nih.gov Synthetic quinoline alkaloids, structurally similar to naturally occurring ones, have shown efficacy against Leishmania (Viannia) panamensis. plos.org For instance, certain synthetic analogs exhibited potent activity against both the promastigote and amastigote stages of the parasite. plos.org Furthermore, 8-hydroxyquinoline has been shown to have a synergistic effect with amphotericin B, a conventional antileishmanial drug, against Leishmania martiniquensis. peerj.com

Table 4: Antiprotozoal Activity of Select Quinoline Derivatives

| Compound/Derivative Class | Target Parasite | Observed Effect | Reference |

|---|---|---|---|

| 4(1H)-quinolone-3-diarylethers | Plasmodium falciparum, Plasmodium vivax | Potent inhibitors of the cytochrome bc1 complex | researchgate.net |

| Synthetic quinoline alkaloids | Leishmania (Viannia) panamensis | Effective against intracellular promastigotes and amastigotes | plos.org |

| 8-Hydroxyquinoline | Leishmania martiniquensis | Anti-Leishmania activity and synergistic effect with amphotericin B | peerj.com |

Antioxidant Activity

The antioxidant capacity of quinoline derivatives, particularly those with hydroxyl substitutions, is a significant area of research. Compounds based on the this compound scaffold, often existing as the 4-hydroxy-6-hydroxy-2-quinolinone tautomer, have demonstrated notable potential as antioxidants. Their mechanism of action is frequently attributed to their ability to scavenge free radicals, a process influenced by the number and position of phenolic hydroxyl groups. mdpi.com The antioxidant effect of quinoline derivatives may also stem from the presence of a secondary nitrogen atom within the hydroquinoline ring, which can contribute to their radical-scavenging action. mdpi.com

Studies have shown that these compounds can effectively trap free radicals such as hydroxyl-ions and superoxide-anions. researchgate.net For instance, certain 4,6-dihydroxy-2-quinolone-3-carboxamides have shown potent antioxidant activity, with some derivatives exhibiting 100% inhibition in specific assays. mdpi.com The antioxidant efficiency is highly dependent on the molecular structure. Research on 4-hydroxy quinolinone derivatives revealed that the introduction of specific alkyl groups alongside a hydroxyl group can enhance the efficiency of inhibiting oxidation chain reactions. scirp.org

The evaluation of antioxidant activity is commonly performed using in vitro assays such as the DPPH (1,1-diphenyl-2-picryl-hydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comresearchgate.nettandfonline.com In these tests, the ability of a compound to donate a hydrogen atom or an electron to the radical species is measured, indicating its antioxidant power. mdpi.comnih.govresearchgate.net For example, in one study, several 2-phenyl-quinoline analogs derivatized with 1,2,4-triazoles showed considerable radical scavenging activity in the DPPH assay, with some compounds demonstrating capabilities comparable to the standard antioxidant, ascorbic acid. tandfonline.com

| Compound Class | Key Structural Feature | Observed Antioxidant Effect | Source |

|---|---|---|---|

| 4,6-Dihydroxy-2-quinolone-3-carboxamides | N-methyl and N-phenyl carboxamides derived from 4-aminophenol | Exhibited 100% inhibition in a lipid peroxidation assay. | mdpi.com |

| 4-Hydroxy Quinolinone Derivatives | Introduction of a hydroxyl group with a butyl group | Increased efficiency in inhibiting oxidation chain reactions. | scirp.org |

| 4-Thiosubstituted Quinoline Derivatives | Presence of S-(quinolin-4-yl)-l-cysteines | Effective traps of hydroxyl and superoxide (B77818) free radicals. | researchgate.net |

| 2-Phenyl-quinoline-1,2,4-triazole Conjugates | Compound 25 (specific structure not detailed) | Showed the highest DPPH-scavenging activity with an IC50 value of 3.57 µg/mL. | tandfonline.com |

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of quinoline derivatives. orientjchem.org Research has consistently shown that the type and position of substituent groups on the quinoline ring system profoundly influence their pharmacological efficacy. mdpi.comnih.gov

For 4-hydroxy-1H-quinolin-2-one derivatives, substitution on the benzene (B151609) ring (ring B), particularly at the C-6 position, appears to positively influence biological activity. nih.gov The introduction of a fluorine atom at the C-6 position, for example, can significantly enhance antibacterial activity. orientjchem.org Similarly, studies on 4-thiosubstituted quinolines as potential radioprotectors found that compounds with donor substituents in the C-6 position, along with a non-blocked carboxyl group, exhibited favorable effects. researchgate.net

The nature of the substituent is also critical. In a series of quinoline-4-carboxamide antimalarial agents, the replacement of a morpholino group with a piperidine (B6355638) at a specific position (R³) was not tolerated, highlighting the importance of the morpholine (B109124) oxygen for activity. acs.org Conversely, removing the basic nitrogen from the morpholine group led to derivatives with single-digit nanomolar potency against P. falciparum. acs.org In another study on 4,6-dihydroxy-2-quinolone-3-carboxamides, replacing an N-methyl substituent with an N-phenyl group on the quinolinone framework resulted in a significant drop in antioxidant activity. mdpi.com Furthermore, the position of a hydroxyl group on an attached aromatic ring was found to be critical; shifting a hydroxyl from the para to the ortho position converted a potent antioxidant into a weak inhibitor. mdpi.com

Lipophilicity, a property affected by substituents, also plays a complex role. An investigation into OER (Oxygen Evolving Rate) inhibition by ring-substituted 4-hydroxy-1H-quinolin-2-ones found that an increase in lipophilicity was connected with a quasi-parabolic increase in biological activity, suggesting an optimal range for this property. nih.gov

| Compound Series | Position of Substitution | Substituent Effect on Potency | Source |

|---|---|---|---|

| 4-Hydroxy-1H-quinolin-2-ones | C-6 Position | Substitution positively influences OER-inhibiting activity. | nih.gov |

| Quinoline-4-carboxamides | R³ Position | A morpholine oxygen was crucial for antiparasitic activity, while a piperidine was not tolerated. | acs.org |

| 4,6-Dihydroxy-2-quinolone-3-carboxamides | Quinolone Framework | Replacement of N-methyl with N-phenyl led to a weak antioxidant agent. | mdpi.com |

| 4,6-Dihydroxy-2-quinolone-3-carboxamides | Attached Phenyl Ring | Shift of a hydroxyl group from para to ortho position drastically reduced antioxidant activity. | mdpi.com |

| Quinoline-imidazole hybrids | C-2 Position | An electron-donating OCH₃ group enhanced antimalarial activity, while an electron-withdrawing Cl led to loss of activity. | nih.gov |

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is an innovative approach in drug design to create new chemical entities with potentially enhanced or synergistic biological activities. researchgate.net The quinoline scaffold is frequently used as a core structure for hybridization with other heterocyclic systems due to its versatile bioactivity. researchgate.net

This approach has been used to develop novel compounds with potential antibiotic, antimalarial, and other therapeutic properties. For example, researchers have developed hybrids by combining the quinoline moiety with other biologically relevant scaffolds such as:

Piperazine and Benzoylamine: A series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were developed by combining the quinoline, piperazinyl, and benzoylamino moieties, which are all recurrent frameworks in antimicrobial research. researchgate.net

1,4-Naphthoquinone (B94277): Hybrid molecules of 1,4-naphthoquinone with the 8-hydroxyquinoline moiety have been synthesized and evaluated for their biological activity. researchgate.net

Ciprofloxacin: In an effort to develop new antibacterial agents, 8-hydroxyquinoline has been hybridized with the well-known antibiotic ciprofloxacin. mdpi.com This strategy aims to modify existing drugs to create novel classes of broad-spectrum antibacterial agents. mdpi.com

1,2,4-Triazoles: The combination of quinoline and 1,2,3-triazole skeletons can produce important biomolecules for drug development, with the triazole often acting as a linker connecting the quinoline core to other pharmacophoric molecules. mdpi.com

These hybridization strategies aim to leverage the distinct properties of each heterocyclic component to improve potency, selectivity, or other pharmacological parameters.

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents and serving as a fertile ground for the discovery of new lead compounds. nih.govnih.govresearchgate.net A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better properties.

Derivatives of this compound have been identified as promising lead compounds in various therapeutic areas:

Antimalarials: A medicinal chemistry program focusing on quinoline-4-carboxamides identified a lead compound from a phenotypic screen against Plasmodium falciparum. acs.org Subsequent optimization, guided by extensive SAR studies, led to the discovery of derivatives with potent in vivo efficacy in mouse models. acs.org

Anticancer Agents: In a study of 4-hydroxy-2-quinolone derivatives, two 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives (compounds q8 and q9) exhibited the most potent cytotoxic effects against breast (MCF-7) and colon (HCT-116) cancer cell lines. mdpi.com These compounds serve as promising leads for the development of new anticancer drugs.

Anti-HIV Agents: A fragment-based approach identified 8-hydroxyquinoline as a privileged fragment for inhibiting the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75. researchgate.net Modifications to this core structure, particularly at the C5 position, yielded potent inhibitors of viral replication with low cytotoxicity, establishing them as drug-like lead compounds amenable to further optimization. researchgate.net

The development process involves identifying an initial "hit" from screening, followed by a systematic process of chemical modification (lead optimization) to enhance potency, improve selectivity, and optimize pharmacokinetic properties, with the ultimate goal of producing a preclinical drug candidate. acs.orgresearchgate.net

| Lead Compound Class | Therapeutic Area | Key Finding | Source |

|---|---|---|---|

| Quinoline-4-carboxamides | Antimalarial | Identified from a phenotypic screen and optimized to produce derivatives with potent in vivo efficacy. | acs.org |

| 4,6-Dihydroxy-2-quinolone-3-carboxamides | Anticancer | Derivatives q8 and q9 showed potent cytotoxicity against breast and colon cancer cell lines. | mdpi.com |

| 8-Hydroxyquinolines | Anti-HIV | Developed as inhibitors of the IN-LEDGF/p75 interaction with low micromolar EC50 values in cell-based assays. | researchgate.net |

| 4-Thiosubstituted quinolines | Radioprotective | S-(quinolin-4-yl)-l-cysteines identified as effective free radical traps with potential radioprotective effects. | researchgate.net |

Computational and Theoretical Investigations

Electronic Structure and Molecular Properties Analysis

The analysis of electronic structure and molecular properties through computational methods provides deep insights into the behavior of a molecule. These theoretical approaches are essential for understanding reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govorientjchem.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. nih.gov In practice, the Kohn-Sham approach is widely used, which simplifies the problem by considering a system of non-interacting electrons that yield the same density as the real system. nih.gov

For 4,6-dihydroxyquinoline, a DFT calculation, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be performed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. researchgate.net This optimization process calculates forces on each atom and adjusts their positions until a minimum energy configuration is reached. The resulting data would include precise bond lengths, bond angles, and dihedral angles for the molecule. However, specific studies providing these optimized geometric parameters for this compound are not present in the surveyed literature.

HOMO-LUMO Energy Gaps and Chemical Stability

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical stability. A large energy gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap implies that the molecule is more reactive. Theoretical calculations for various quinoline (B57606) derivatives have been performed to determine these values, but specific HOMO-LUMO energy data for this compound were not found in the reviewed literature. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates areas of positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, an MEP map would reveal the most likely sites for hydrogen bonding and other electrostatic interactions. The hydroxyl groups and the nitrogen atom would be expected to be regions of negative potential. While MEP analyses have been conducted for other quinoline derivatives, a specific MEP map for this compound is not available in the published research surveyed.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to hyperconjugative and conjugative interactions. The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, with larger stabilization energies (E(2)) indicating more significant electronic delocalization.

An NBO analysis of this compound would quantify the intramolecular charge transfer and resonance effects, providing insight into the stability conferred by these interactions. It would detail the hybridization of atomic orbitals and the composition of the chemical bonds. Despite its utility, specific NBO analysis results for this compound have not been reported in the scientific literature reviewed.

Global Descriptors and Reactivity Indices

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors, derived from conceptual DFT, include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A harder molecule is generally less reactive.

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment, indicating its electrophilic character.

These indices provide a quantitative basis for comparing the reactivity of different molecules. While these parameters have been calculated for numerous quinoline derivatives to understand their chemical behavior, specific values for this compound are absent from the available literature. researchgate.net

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For flexible molecules, it is essential to identify the lowest energy conformers, as they are the most populated at equilibrium and will dominate the molecule's observed properties. Computational methods, particularly DFT, are used to calculate the potential energy surface of the molecule by systematically rotating flexible bonds to find energy minima.

This compound is a relatively rigid molecule, but rotation of the hydrogen atoms of the hydroxyl groups could give rise to different conformers. A conformational analysis would determine the relative energies of these conformers and the energy barriers between them. Such a study would clarify the preferred orientation of the hydroxyl groups. However, a specific conformational analysis for this compound has not been detailed in the surveyed scientific publications.

Spectroscopic Property Prediction and Correlation

Computational methods are extensively used to predict the spectroscopic properties of quinoline derivatives. These predictions are crucial for interpreting experimental data and understanding the electronic and vibrational structure of the molecule.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is fundamental for identifying functional groups and elucidating molecular structure. Density Functional Theory (DFT) calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to compute theoretical vibrational frequencies. nih.govscirp.org These computed frequencies are typically scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. nih.gov

The process involves optimizing the molecule's geometry to its lowest energy state and then calculating the harmonic vibrational frequencies. tsijournals.com The results are analyzed through a Potential Energy Distribution (PED) analysis, which assigns the calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the bonds. nih.gov For quinoline derivatives, characteristic vibrations include C-H stretching, C=C and C=N stretching in the aromatic rings, and O-H stretching and bending from the hydroxyl groups. researchgate.net While specific data for this compound is not detailed in the reviewed literature, studies on analogous compounds like 2-chloroquinoline-3-carboxaldehyde provide a framework for such analysis. nih.gov Theoretical spectra can be generated from the calculated intensities, allowing for a direct visual comparison with experimental FT-IR and FT-Raman spectra. scirp.org

Table 1: Representative Theoretical Vibrational Mode Assignments for a Quinoline Derivative

| Experimental Wavenumber (cm⁻¹) | Scaled Theoretical Wavenumber (cm⁻¹) | Vibrational Assignment (PED %) |

| ~3100 | ~3090 | Aromatic C-H stretching (98%) |

| ~1630 | ~1625 | C=C aromatic stretching (85%) |

| ~1580 | ~1575 | C=N stretching (80%) |

| ~1350 | ~1345 | O-H in-plane bending (75%) |

| ~1250 | ~1240 | C-O stretching (70%) |

| ~830 | ~825 | C-H out-of-plane bending (90%) |

| Note: This table is illustrative, based on typical values for quinoline derivatives as specific experimental and theoretical data for this compound was not available in the cited sources. |

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. mdpi.comrespectprogram.org This method calculates the energies of electronic transitions from the ground state to various excited states. qucosa.de For a molecule like this compound, these calculations, often performed at the B3LYP level of theory, can predict the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.comresearchgate.net

The analysis involves examining the molecular orbitals involved in the primary electronic transitions, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For many quinoline derivatives, the significant absorptions in the UV-Vis spectrum correspond to π→π* transitions within the aromatic system. researchgate.net The calculated HOMO-LUMO energy gap is a key parameter, as it provides an estimate of the molecule's electronic excitation energy and chemical reactivity. researchgate.net TD-DFT calculations can be performed in various solvents using models like the Polarizable Continuum Model (PCM) to simulate how the solvent environment affects the electronic transitions. mdpi.com

Table 2: Predicted Electronic Transitions for a Quinoline Derivative using TD-DFT

| Transition | Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~350 | ~0.45 | HOMO → LUMO (95%) |

| S₀ → S₂ | ~310 | ~0.20 | HOMO-1 → LUMO (80%) |

| S₀ → S₃ | ~280 | ~0.15 | HOMO → LUMO+1 (75%) |

| Note: This table is illustrative, based on typical values for quinoline derivatives as specific computational data for this compound was not available in the cited sources. |

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ), are invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the ¹H and ¹³C NMR spectra of organic molecules. tsijournals.comresearchgate.net Calculations are typically performed using DFT (e.g., B3LYP functional) after geometry optimization of the molecule. researchgate.net

The computed isotropic shielding constants (σ) are converted to chemical shifts by referencing them to a standard, usually Tetramethylsilane (TMS). researchgate.net Predicted chemical shifts for the hydrogen and carbon atoms in this compound would be highly sensitive to the electronic environment. For instance, the protons of the hydroxyl groups (-OH) would have distinct shifts, as would the protons on the benzene (B151609) and pyridine (B92270) rings. libretexts.org Aromatic protons typically appear in the 7-8 ppm range, while the chemical shifts of the carbon atoms in the heterocyclic ring are influenced by the nitrogen atom and the hydroxyl substituents. libretexts.orgsigmaaldrich.com Comparing calculated NMR data with experimental spectra helps confirm the proposed structure and assign specific resonances. tsijournals.com

Solvatochromism refers to the change in a substance's color—or more broadly, its absorption and fluorescence spectra—when dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the solute molecule by the solvent. researchgate.net The study of solvatochromic shifts can be used to estimate the change in dipole moment (Δμ) between the ground state (μ_g) and the excited state (μ_e). nih.gov

Theoretical models like the Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations relate the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to solvent polarity functions. researchgate.net These analyses often show that the excited state dipole moment (μ_e) is significantly larger than the ground state dipole moment (μ_g) for polar molecules like hydroxyquinolines. researchgate.netchemmethod.com This indicates a more substantial charge separation in the excited state, often due to an intramolecular charge transfer (ICT) process upon photoexcitation. researchgate.net Quantum chemical methods can compute the ground state dipole moment, which, when combined with solvatochromic data, allows for the estimation of the excited state dipole moment. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for understanding potential mechanisms of action and for structure-based drug design.

The quinoline scaffold is present in numerous biologically active compounds, and derivatives of this compound have been investigated computationally for their potential to interact with various protein targets.

HIV-1 Integrase: HIV-1 integrase is a crucial enzyme for viral replication, making it a key target for antiretroviral drugs. nih.gov Inhibitors often work by chelating two divalent magnesium ions (Mg²⁺) in the enzyme's active site. thieme-connect.com The 4-hydroxyquinoline (B1666331) core, particularly with an adjacent carbonyl or carboxyl group, can serve as an effective metal-binding pharmacophore. thieme-connect.comacs.org Docking studies of 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives have been performed to predict their binding mode within the integrase active site, providing a rationale for their anti-HIV activity. thieme-connect.com

ACE2-RBD: The interaction between the human Angiotensin-Converting Enzyme 2 (ACE2) and the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein is the critical first step in viral entry. nih.gov A derivative, this compound-2-carboxylic acid, was identified as an inhibitor of this interaction. nih.govnih.gov Molecular docking calculations indicated that this compound binds at the ACE2-RBD interface, with hydrogen bonds being the primary intermolecular force driving the interaction. nih.govresearchgate.net These computational findings suggest that quinoline derivatives could be developed as potential therapeutic agents for COVID-19. nih.gov

p300/CBP-associated factor: The histone acetyltransferases (HATs) p300 and CBP are important regulators of gene expression and are considered targets for cancer therapy. orientjchem.org In silico docking studies have been conducted on 6-hydroxyquinoline (B46185) derivatives to evaluate their potential as p300/CBP inhibitors. nih.govresearchgate.net For example, one study docked 6-hydroxy-2-(4-methoxyphenyl) quinoline-4-carboxylic acid against the p300/CBP-associated factor target. nih.govbenthamscience.com Such studies help to understand the structure-activity relationships and guide the synthesis of more potent and selective inhibitors. orientjchem.org

Table 3: Summary of Molecular Docking Studies on this compound Derivatives

| Compound Class | Protein Target | Key Findings from Docking Studies | References |

| 4-Hydroxyquinoline derivatives | HIV-1 Integrase | The 4-hydroxy and adjacent carbonyl groups can chelate Mg²⁺ ions in the active site. | thieme-connect.comacs.org |

| This compound-2-carboxylic acid | ACE2-RBD | Binds at the protein-protein interface, primarily through hydrogen bond interactions. | nih.govnih.gov |

| 6-Hydroxyquinoline derivatives | p300/CBP-associated factor | Showed affinity for the target, though some derivatives lacked key hydrogen bond formation. | nih.govresearchgate.net |

Prediction of Binding Affinities and Orientations

Computational docking is a pivotal technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, such as a protein. This method calculates a scoring function, often expressed in kcal/mol, where a more negative value indicates a stronger, more favorable binding interaction. For derivatives of the this compound scaffold, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms.

Research into various dihydroxyquinoline derivatives has shown their potential as inhibitors for enzymes like acetylcholinesterase (AChE), which is relevant in the study of Alzheimer's disease. nih.gov Docking calculations predict the binding affinities and highlight key interactions. For instance, studies on dihydroxyl-quinoline derivatives revealed binding energies ranging from -8.74 to -9.02 kcal/mol against the AChE enzyme. nih.gov These computational predictions are crucial for ranking compounds before synthesis and experimental validation. ijritcc.orgplos.org

The predicted binding orientations often reveal that the hydroxyl groups of the quinoline core are critical for interaction. In many cases, these groups engage in hydrogen bonding with amino acid residues in the active site of the target protein. nih.gov For metalloenzymes, the hydroxyl groups, sometimes in concert with a nearby carboxyl or keto group on a derivative, can act as a pharmacophore that chelates essential metal ions, such as Mg²⁺, in the enzyme's active site, leading to functional impairment of the enzyme. thieme-connect.comthieme-connect.com The aromatic quinoline ring itself frequently participates in π-π stacking interactions with aromatic residues like tryptophan or phenylalanine, further anchoring the molecule in the binding pocket. nih.gov

Table 1: Predicted Binding Affinities of Dihydroxyquinoline Derivatives Against Acetylcholinesterase (AChE) Data sourced from preliminary docking calculations on various dihydroxyl-quinoline species.

| Compound | Predicted Binding Affinity (kcal/mol) |

| dq815 (2,3-dihydroxy-quinoline-4-carbaldehyde) | -9.02 ± 0.4 |

| dq829 (2,3-dihydroxy-quinoline-8-carboxylic acid methane (B114726) ester) | -8.74 ± 0.4 |

| Source: nih.gov |

Molecular Dynamics (MD) Simulations for Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into the stability of the binding and the nature of the molecular interactions. mdpi.comnih.gov MD simulations are essential for refining docking results, as the initial, highest-ranked docking pose is not always the most stable one in a dynamic, solvated environment. nih.gov

For dihydroxyquinoline derivatives, MD simulations have been used to assess the stability of their complexes with target enzymes like AChE. nih.gov A key metric for stability is the root-mean-square deviation (RMSD) of the ligand's position from its initial pose. Large deviations can indicate that the ligand is unstable in the binding pocket and may move to a different location. For example, simulations have shown that some dihydroxyquinoline derivatives can shift considerably, by as much as 15 Å to 22 Å, from their initial docked positions. nih.gov This mobility highlights the importance of MD simulations in validating static docking predictions.

Table 2: MMGBSA Calculated Binding Affinities of Dihydroxyquinoline Derivatives with AChE Data reflects affinities calculated from MD simulations, providing a dynamic assessment of binding.

| Compound | ΔEMMGBSA (kcal/mol) |

| dq829 (2,3-dihydroxy-quinoline-8-carboxylic acid methane ester) | -41.0 ± 6.8 |

| dq2357 (5,6-dihydroxy-quinoline-8-carboxylic acid methane ester) | -40.6 ± 4.3 |

| dq815 (2,3-dihydroxy-quinoline-4-carbaldehyde) | -32.8 ± 8.0 |

| Source: nih.gov |

Advanced Computational Methods

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis